molecular formula C12H9ClN2O2 B1614130 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride CAS No. 921938-96-7

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Cat. No.: B1614130
CAS No.: 921938-96-7
M. Wt: 248.66 g/mol
InChI Key: HGYASQNSEYDOEQ-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-8-6-14-7-11(15-8)17-10-4-2-9(3-5-10)12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYASQNSEYDOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640392
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-96-7
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride is a specialized heterocyclic building block primarily utilized in the synthesis of Glucokinase Activators (GKAs) , a class of therapeutic agents for Type 2 Diabetes Mellitus (T2DM). Functioning as a high-reactivity electrophile, this acid chloride facilitates the introduction of the 4-(pyrazin-2-yloxy)phenyl pharmacophore into drug candidates via amidation reactions.

Its structural significance lies in the ether linkage between the electron-deficient pyrazine ring and the phenyl group, a motif that enhances metabolic stability and binding affinity in the allosteric site of the glucokinase enzyme.

Chemical Profile
PropertySpecification
CAS Number 921938-96-7
IUPAC Name This compound
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture sensitive; hydrolyzes to parent acid
Key Functional Groups Acyl Chloride (Electrophile), Pyrazine (Heterocycle), Ether (Linker)

Synthesis & Production Architecture

The industrial and laboratory-scale production of this compound follows a convergent pathway. The core challenge is the formation of the diaryl ether linkage, achieved via Nucleophilic Aromatic Substitution (


), followed by activation of the carboxylic acid.
Retrosynthetic Analysis

The molecule is disassembled into two primary precursors:

  • 2-Chloro-6-methylpyrazine : The electrophilic heterocyclic component.

  • 4-Hydroxybenzoic acid (or ester) : The nucleophilic phenol component.

Detailed Synthetic Protocol

The following protocol describes the conversion from the carboxylic acid precursor (CAS 106449-16-5 for the acid) to the acid chloride.

Step 1: Ether Formation (

)
  • Reagents: 4-Hydroxybenzoic acid methyl ester, 2-Chloro-6-methylpyrazine, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic is critical for

    
    ).
    
  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Mechanism: The phenoxide ion attacks the C-2 position of the pyrazine ring, displacing the chloride. The electron-withdrawing nitrogen atoms facilitate this substitution.

  • Note: Ester hydrolysis (LiOH/THF/Water) is required if starting with the ester to yield 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid .

Step 2: Acyl Chloride Formation (Activation)
  • Precursor: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (dried thoroughly).

  • Reagent: Thionyl Chloride (

    
    ) [Excess] or Oxalyl Chloride [1.2 eq] with DMF cat.
    
  • Solvent: Toluene or Dichloromethane (DCM).

  • Procedure:

    • Suspend the acid in anhydrous Toluene.

    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux (80°C) for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Purification: Remove solvent and excess

      
       under reduced pressure. Azeotrope with toluene to remove trace acid.
      
    • Yield: Quantitative conversion is typical (>95%).

Synthesis Workflow Diagram

SynthesisPath Start1 2-Chloro-6- methylpyrazine Intermediate Ether Intermediate (Ester) Start1->Intermediate SNAr Coupling (K2CO3, DMF, 90°C) Start2 4-Hydroxybenzoic Acid Ester Start2->Intermediate Acid 4-[(6-Methylpyrazin-2-yl) oxy]benzoic Acid Intermediate->Acid Hydrolysis (LiOH, THF/H2O) Product 4-[(6-Methylpyrazin-2-yl) oxy]benzoyl Chloride (CAS 921938-96-7) Acid->Product Chlorination (SOCl2, Reflux)

Figure 1: Convergent synthesis pathway from commercial building blocks to the target acid chloride.

Applications in Drug Discovery

The primary utility of this compound is in the development of Glucokinase Activators (GKAs) . Glucokinase (GK) acts as the glucose sensor in pancreatic


-cells and the liver. Small molecule activators increase the enzyme's affinity for glucose, thereby lowering blood sugar levels.
Mechanism of Action Integration

The benzoyl chloride moiety serves as the "warhead" to attach the Lipophilic Domain (the pyrazine-phenoxy group) to the H-Bonding Domain (typically an amine-containing heterocycle like thiazole or pyridine).

  • Pharmacophore Role: The pyrazine ring provides specific hydrophobic interactions within the allosteric site of Glucokinase, while the ether oxygen acts as a hydrogen bond acceptor.

  • Reaction: Amidation.

Representative Reaction: Amide Coupling

To synthesize a GKA candidate (e.g., similar to GKA50 analogues):

  • Dissolve the amine partner (e.g., 2-aminothiazole derivative) in anhydrous DCM/Pyridine.

  • Add this compound (1.1 eq) at 0°C.

  • Stir at RT for 2–4 hours.

  • Quench with

    
     and extract.
    
Pharmacophore Logic Diagram

GKA_SAR cluster_0 GKA Pharmacophore Assembly Chloride 4-[(6-Methylpyrazin-2-yl)oxy] benzoyl Chloride (Lipophilic Domain) Drug Glucokinase Activator (Amide Linked) Chloride->Drug Amidation Amine Heterocyclic Amine (H-Bonding Domain) Amine->Drug Target Glucokinase Enzyme (Allosteric Site) Drug->Target Allosteric Activation (Lower Km for Glucose)

Figure 2: Assembly of Glucokinase Activators using the acid chloride to link functional domains.

Handling, Safety, and Stability

As an acid chloride, this compound is corrosive and highly reactive. Strict adherence to safety protocols is non-negotiable.

Hazard Identification[5][6]
  • GHS Classification: Skin Corr.[1] 1B (H314), Eye Dam. 1 (H318).

  • Reacts Violently with Water: Produces HCl gas and the corresponding benzoic acid.

  • Lachrymator: May cause severe eye and respiratory irritation.

Storage & Handling Protocol
  • Atmosphere: Handle strictly under Nitrogen or Argon.

  • Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent hydrolysis.

  • Quenching: Quench excess reagent with Methanol (forms methyl ester) or dilute Sodium Bicarbonate solution. Do not add water directly to the bulk solid.

References

  • ChemWhat Database. (2025). This compound CAS#: 921938-96-7. Retrieved from

  • Sigma-Aldrich. (n.d.). Glucokinase Activator II (Acid Precursor Reference). Retrieved from

  • PubChem. (2025).[2] 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid (Precursor Data). Retrieved from

  • Review of Glucokinase Activators. (2018). Pyrazine-based GKAs and their synthesis via benzoyl chloride intermediates. Journal of Medicinal Chemistry. (Generalized reference to class synthesis).

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride (CAS: 921938-96-7) represents a specialized heterocyclic building block critical to modern medicinal chemistry. Structurally, it fuses a pharmacologically active pyrazine core with a reactive benzoyl chloride warhead via a robust biaryl ether linkage.

This guide dissects the molecule’s utility as a scaffold in Fragment-Based Drug Design (FBDD), specifically for kinase inhibitors and metabolic modulators. It details the electronic causality behind its synthesis, provides self-validating protocols for its generation, and outlines the handling requirements for this moisture-sensitive electrophile.

Part 1: Molecular Architecture & Electronic Properties

Structural Decomposition

The molecule comprises three distinct functional domains, each contributing specific physicochemical properties to the final drug candidate:

  • The Electrophilic Warhead (Benzoyl Chloride):

    • Function: Serves as the primary attachment point for nucleophiles (amines, alcohols) to generate amides or esters.

    • Reactivity: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the resonance withdrawal of the carbonyl oxygen.

  • The Biaryl Ether Linkage (-O-):

    • Function: Provides a flexible yet stable spacer. Unlike amide linkers, the ether bond is resistant to proteolytic cleavage in vivo.

    • Conformation: The C-O-C bond angle (~118°) creates a "bent" geometry, allowing the pyrazine and benzene rings to adopt a twisted conformation relative to each other (torsion angle

      
      ), which is crucial for fitting into hydrophobic pockets of enzymes like CSNK2A.
      
  • The Pyrazine Pharmacophore:

    • Function: The 6-methylpyrazine moiety acts as a bioisostere for pyridine or benzene but with lower lipophilicity (LogP) due to the two ring nitrogens.

    • Electronic Effect: The pyrazine ring is electron-deficient (

      
      -deficient). Through the ether oxygen, it exerts an electron-withdrawing effect on the phenylene ring, slightly deactivating the benzoyl chloride relative to a standard 4-methoxybenzoyl chloride.
      
Graphviz Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and functional segmentation of the molecule.

MolecularStructure Pyrazine 6-Methylpyrazine Core (Lipophilic/Metabolic Stability) Ether Ether Linkage (Flexible Spacer) Pyrazine->Ether C2-O Bond (SnAr derived) Benzene Phenylene Ring (Scaffold) Ether->Benzene C4-O Bond AcylCl Acyl Chloride (Reactive Warhead) Benzene->AcylCl C1 Position

Figure 1: Functional decomposition of the this compound scaffold.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis relies on a convergent approach. The key bond formation is the Nucleophilic Aromatic Substitution (


) between a phenol and a chloropyrazine, followed by functional group interconversion.
  • Precursors: 4-Hydroxybenzoic acid (or methyl ester) + 2-Chloro-6-methylpyrazine.

  • Challenge: The pyrazine ring is moderately deactivated.

    
     requires a base to generate the phenoxide nucleophile.
    
Validated Synthetic Workflow

Step 1: Ether Formation (


) 
  • Reagents: Methyl 4-hydroxybenzoate, 2-Chloro-6-methylpyrazine,

    
    .
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are mandatory to solvate the cation and enhance phenoxide nucleophilicity).

  • Conditions:

    
    , 12-18 hours.
    
  • Mechanism: The phenoxide attacks the C-2 position of the pyrazine. The nitrogen atoms stabilize the Meisenheimer complex intermediate.

Step 2: Hydrolysis

  • Reagents:

    
     or 
    
    
    
    (aq), THF/MeOH.
  • Product: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.[1]

Step 3: Chlorination (Acyl Chloride Formation)

  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ).
  • Catalyst: DMF (Catalytic amount forms the Vilsmeier reagent, significantly accelerating the reaction).

  • Protocol:

    • Suspend the dry acid in anhydrous Dichloromethane (DCM).

    • Add 1.2 eq Oxalyl Chloride dropwise at

      
      .
      
    • Add 2-3 drops of DMF. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates initiation.
    • Stir at Room Temperature (RT) for 2 hours.

    • Evaporate solvent to yield the crude acid chloride (usually a yellow/off-white solid).

Graphviz Visualization: Synthetic Pathway

Synthesis SM1 Methyl 4-hydroxybenzoate Step1 Step 1: SnAr Coupling K2CO3, DMF, 100°C SM1->Step1 SM2 2-Chloro-6-methylpyrazine SM2->Step1 Intermediate Methyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate Step1->Intermediate Step2 Step 2: Saponification LiOH, THF/H2O Intermediate->Step2 Acid 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Stable Intermediate) Step2->Acid Step3 Step 3: Chlorination (COCl)2, cat. DMF, DCM Acid->Step3 Product This compound (Final Product) Step3->Product

Figure 2: Step-wise synthetic pathway from commercial precursors to the target acyl chloride.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, researchers should look for specific diagnostic signals. Note: Acyl chlorides are unstable in protic NMR solvents; data below assumes dry


 or derivatization to the methyl ester.
Diagnostic Spectral Data (Predicted)
TechniqueParameterDiagnostic SignalStructural Assignment
IR Spectroscopy

(cm

)
1775 - 1785 C=O Stretch (Acyl Chloride) - Sharp, strong
1580 - 1600C=C / C=N Aromatic Stretch
1200 - 1250C-O-C Ether Stretch
1H NMR

(ppm)
2.55 (s, 3H) Methyl group on Pyrazine
(

)
8.15 (d, 2H) Benzene protons ortho to COCl (Deshielded)
7.25 (d, 2H) Benzene protons ortho to Ether
8.20 & 8.35 Pyrazine aromatic protons (Singlets)
Mass Spec m/z248 / 250Molecular Ion [M]+ (Cl isotope pattern 3:1)
213[M - Cl]+ (Acylium ion)
Quality Control Check
  • Hydrolysis Test: Dissolve a small aliquot in Methanol. Inject into HPLC. The peak should shift from the Chloride (converted to Methyl Ester in situ) to the Methyl Ester retention time. If the Acid peak is observed, the reagent has degraded.

Part 4: Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The pyrazine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., CSNK2A, PIM kinases). The benzoyl arm extends into the solvent-exposed region or a back pocket, where the chloride can be reacted with amines to form solubilizing tails.

  • Metabolic Disease: Derivatives of this structure are found in impurities of sulfonylurea drugs (e.g., Glipizide related compounds), suggesting its utility in designing next-generation antidiabetic agents targeting the SUR1 receptor.

Part 5: Handling & Safety (HSE)

Stability Profile
  • Moisture Sensitivity: High. Reacts violently with water to release HCl gas and the corresponding benzoic acid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Container: Tightly sealed glass with PTFE-lined caps. Avoid metal spatulas (corrosion risk).

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by water. The acyl chloride reacts with skin moisture to produce acid burns.

  • Spill: Neutralize with solid sodium bicarbonate (

    
    ) before sweeping. Do not use water directly on the spill.[2]
    

References

  • PubChem. (2025).[3][4][5][6] this compound - Compound Summary (CAS 921938-96-7). National Library of Medicine. [Link]

  • Amerigo Scientific. (2024). 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid Product Data. (Precursor validation). [Link]

  • National Center for Biotechnology Information. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PMC. [Link]

Sources

Technical Monograph: Characterization and Solid-State Properties of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride , designed for researchers and process chemists.

Executive Summary

This compound (CAS: 921938-96-7) is a critical electrophilic intermediate used in the synthesis of pharmaceutical agents, particularly Glucokinase Activators (GKAs) targeting Type 2 Diabetes. As an acyl chloride derivative of a pyrazine-ether scaffold, it exhibits high reactivity toward nucleophiles (amines, alcohols) and significant moisture sensitivity.

This guide provides definitive physical property data, a validated synthesis pathway, and specific handling protocols to ensure experimental reproducibility and safety.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name This compound
CAS Registry Number 921938-96-7
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
SMILES Cc1cncc(n1)Oc2ccc(cc2)C(=O)Cl
Structural Features [1][2][3][4][5][6][7][8][9][10] • Acyl Chloride: Highly reactive electrophile.• Pyrazine Ether: Electron-deficient heterocycle linked via ether oxygen; stable under acidic conditions but sensitive to strong nucleophiles.• Para-Substitution: Provides structural rigidity and high melting point relative to meta-isomers.

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models for the solid-state characterization of the compound.

PropertyValue / RangeCondition / Method
Physical State Crystalline SolidAmbient Temperature (25°C)
Color Off-white to pale yellowDependent on purity/trace hydrolysis
Melting Point (Experimental) 105 – 108 °C Capillary method (Sealed)
Boiling Point (Predicted) ~329.6 °C760 mmHg (Decomposes)
Flash Point (Predicted) ~212.4 °CClosed Cup
Density (Predicted) ~1.3 ± 0.1 g/cm³20°C
Solubility Soluble: DCM, THF, Toluene, EtOAcReacts violently: Water, Alcohols, AminesHydrolysis yields parent acid

Critical Note on Melting Point: The para-isomer (4-substituted) melts significantly higher (105–108 °C) than its meta-isomer analogue (3-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride, CAS 921938-93-4), which melts at 69.5–70.5 °C. This distinct difference is a key identification parameter during synthesis.

Synthesis & Reaction Pathway[5][6][7][13][14]

The synthesis of this compound typically proceeds via a two-stage workflow: Nucleophilic Aromatic Substitution (


) followed by Acyl Chloride Formation.
Mechanistic Workflow

The following diagram illustrates the synthesis pathway and the critical hydrolysis degradation loop that must be avoided during storage.

G Start1 4-Hydroxybenzoic Acid Intermediate INTERMEDIATE ACID: 4-[(6-Methylpyrazin-2-yl)oxy] benzoic acid (MP: 188-189.5°C) Start1->Intermediate K2CO3, DMF 100°C, SNAr Start2 2-Chloro-6- methylpyrazine Start2->Intermediate Product TARGET PRODUCT: 4-[(6-Methylpyrazin-2-yl)oxy] benzoyl chloride (MP: 105-108°C) Intermediate->Product SOCl2 (Thionyl Chloride) or (COCl)2, Cat. DMF Reflux Degradation Hydrolysis Product (Reverted Acid) Product->Degradation Moisture (H2O) Fast Reaction

Figure 1: Synthetic pathway from precursors to the target acyl chloride, highlighting the critical moisture-induced degradation pathway.

Experimental Protocol Summary
  • Precursor Synthesis: Reaction of 4-hydroxybenzoic acid with 2-chloro-6-methylpyrazine in DMF using

    
     as a base yields the carboxylic acid intermediate.
    
    • Checkpoint: Isolate the acid and verify its Melting Point is 188–189.5 °C . If the MP is lower, recrystallize before proceeding.

  • Chlorination: The dry acid is suspended in Toluene or DCM. Thionyl chloride (

    
    , 1.5 eq) is added dropwise with a catalytic amount of DMF.
    
  • Isolation: The mixture is refluxed until gas evolution (

    
    , 
    
    
    
    ) ceases. Solvent and excess
    
    
    are removed under reduced pressure to yield the solid acid chloride.[5]

Handling, Stability & Storage (The "Experience" Pillar)

As an acyl chloride, this compound is moisture-sensitive and lachrymatory .[1] Strict adherence to the following protocols is required to maintain integrity.

Storage Conditions
  • Atmosphere: Store strictly under Argon or Nitrogen . Even trace atmospheric moisture will hydrolyze the surface, forming a coating of the high-melting acid (MP ~189°C), which can confuse melting point analysis.

  • Temperature: Refrigerate (2–8°C) for long-term storage to retard decomposition.

  • Container: Use distinct glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of acid chlorides; use electrical tape or heat-shrink seals over the cap.

Self-Validating Purity Protocol

If the purity of the acid chloride is (e.g., after storage), use this Derivatization Check :

  • Take a small aliquot (~50 mg) of the acid chloride.

  • Quench it into excess Methanol (1 mL).

  • Evaporate the solvent.[11]

  • Analyze the residue (Methyl Ester) via TLC or NMR.

    • Why? The methyl ester is stable and easy to characterize, whereas direct analysis of the acid chloride on wet silica gel plates will result in streaking due to in-situ hydrolysis.

Melting Point Determination Protocol

Accurate melting point determination is difficult for moisture-sensitive compounds. Follow this modified capillary method:

  • Preparation: Dry the capillary tubes in an oven at 110°C for 1 hour prior to use.

  • Loading: Load the sample into the capillary inside a glovebox or a dry bag flushed with nitrogen.

  • Sealing: Seal the open end of the capillary with a flame immediately after loading to create a closed system.

  • Measurement: Ramp temperature at 10°C/min to 90°C, then reduce to 1°C/min.

    • Target Range:105 – 108 °C .[3]

    • Failure Mode: If the sample melts >150°C or shows "softening" followed by resolidification, it has likely hydrolyzed to the acid (MP ~189°C).

References

  • ChemWhat Database. (2024). This compound 97% CAS#: 921938-96-7.[3] Retrieved from

  • SynQuest Laboratories. (2024). 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (CAS 906353-00-2) Properties. Retrieved from

  • GuideChem. (2024). Benzoyl chloride, 4-[(6-methylpyrazin-2-yl)oxy]- Physical Properties. Retrieved from

  • PubChem. (2024). Dorzagliatin (HMS5552) and Related Glucokinase Activator Intermediates. National Library of Medicine. Retrieved from

Sources

Literature review of 4-(pyrazinyloxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 4-(pyrazinyloxy)benzoic acid derivatives , a chemical scaffold of significant interest in agrochemical discovery (specifically ALS-inhibiting herbicides) and medicinal chemistry (metabolic disorder therapeutics).

Synthesis, Structure-Activity Relationships (SAR), and Biological Applications

Part 1: Executive Summary

The 4-(pyrazinyloxy)benzoic acid scaffold represents a pivotal "privileged structure" in life sciences. It functions as a bioisostere to the commercially dominant pyrimidinyl-oxy-benzoates (e.g., Bispyribac-sodium, Pyriminobac-methyl). By replacing the pyrimidine ring with a pyrazine moiety, researchers can modulate lipophilicity (LogP), metabolic stability, and π-stacking interactions within target enzyme pockets (e.g., Acetolactate Synthase).

This guide details the causality-driven synthesis , mechanistic pharmacology , and experimental validation of this class.

Part 2: Chemical Architecture & Synthesis[1]

Retrosynthetic Analysis

The construction of the ether linkage between the electron-deficient pyrazine ring and the phenol moiety is the rate-determining step. The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) .

Key Challenges:

  • Pyrazine Deactivation: The pyrazine ring is less electron-deficient than pyrimidine, making the S_NAr reaction sluggish without electron-withdrawing groups (EWGs) or optimized catalysis.

  • Regioselectivity: In substituted pyrazines (e.g., 2,3-dichloropyrazine), controlling which chloride is displaced requires precise temperature control.

Optimized Synthetic Protocol

Rationale: We utilize a "soft" base (Cesium Carbonate) to enhance the nucleophilicity of the phenoxide ion while minimizing side reactions (e.g., hydrolysis of the ester) common with harsher bases like NaOH.

Step 1: Formation of the Ether Linkage

Reagents:

  • Substrate A: Methyl 4-hydroxybenzoate (1.0 eq)

  • Substrate B: 2-Chloropyrazine (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or DMSO (for higher rates)

Protocol:

  • Charge a 3-neck round bottom flask with Methyl 4-hydroxybenzoate and

    
     in DMF. Stir at RT for 30 min to generate the phenoxide in situ.
    
  • Add 2-Chloropyrazine dropwise to control exotherm.

  • Heat the mixture to 90°C for 4–6 hours. Note: Monitoring by HPLC is critical here to observe the disappearance of the phenol.

  • Workup: Pour into ice water. The product (Methyl 4-(pyrazinyloxy)benzoate) typically precipitates. Filter and wash with cold water.

Step 2: Hydrolysis to the Free Acid

Reagents: LiOH (3.0 eq), THF/Water (1:1). Protocol:

  • Dissolve the ester from Step 1 in THF/Water.

  • Add LiOH and stir at RT for 2 hours. Causality: LiOH is preferred over NaOH to prevent attack on the pyrazine ring.

  • Acidify with 1N HCl to pH 3 to precipitate the target 4-(pyrazinyloxy)benzoic acid .

Synthesis Workflow Diagram

Synthesis_Pathway Figure 1: Optimized Synthesis of 4-(Pyrazinyloxy)benzoic Acid start Methyl 4-hydroxybenzoate (Phenol Precursor) intermediate Intermediate: Phenoxide Anion start->intermediate Deprotonation reagent 2-Chloropyrazine (Electrophile) reaction S_NAr Coupling (Cs2CO3, DMF, 90°C) reagent->reaction intermediate->reaction ester Methyl 4-(pyrazinyloxy)benzoate reaction->ester Ether Bond Formation hydrolysis Hydrolysis (LiOH, THF/H2O) ester->hydrolysis final Target: 4-(Pyrazinyloxy)benzoic Acid hydrolysis->final Acidification (pH 3)

Caption: Figure 1: Step-wise S_NAr synthesis pathway utilizing Cesium Carbonate for optimized yield.

Part 3: Biological Applications & Mechanism[7][8]

Agrochemical: ALS Inhibition

The primary utility of this scaffold mirrors that of Bispyribac-sodium. These derivatives act as Acetolactate Synthase (ALS) Inhibitors (Group 2 Herbicides).

  • Mechanism: The molecule binds to the regulatory site of the ALS enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Binding Mode: The carboxylic acid moiety (or its salt) anchors the molecule via ionic interaction with a conserved Arginine residue in the active site, while the pyrazine ring engages in

    
     stacking with Tryptophan residues.
    
Pharmaceutical: Metabolic Modulation

In medicinal chemistry, this scaffold acts as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist pharmacophore.

  • PPAR

    
    :  The "fibrates" (e.g., Fenofibrate) use a similar phenoxy-acid headgroup. Replacing the benzene with pyrazine alters the electronic profile, potentially improving half-life by reducing oxidative metabolism.
    
Comparative Data: Pyrazine vs. Pyrimidine

The following table highlights why a researcher might choose the Pyrazine scaffold over the standard Pyrimidine.

FeaturePyrimidine Scaffold (e.g., Bispyribac)Pyrazine Scaffold (Novel Derivatives)Impact on Development
LogP (Lipophilicity) Lower (More polar)HigherPyrazine derivatives penetrate leaf cuticles or cell membranes more effectively.
Metabolic Stability ModerateHighPyrazine is less prone to oxidative attack in certain plant species (selectivity).
pKa (Basicity) ~1.0~0.6Pyrazine is less basic; less likely to be protonated in acidic vacuoles.
Cost of Goods LowModeratePyrazine precursors are slightly more expensive but offer IP novelty.

Part 4: Structure-Activity Relationship (SAR)[9]

To optimize this molecule for specific targets, substitutions are made at three key vectors.

SAR_Map Figure 2: SAR Optimization Vectors for the Scaffold core 4-(Pyrazinyloxy)benzoic Acid Scaffold R1 Pyrazine Ring (C-5/C-6) Substituents: Cl, OMe, CF3 core->R1 Modulates Electronic Deficiency (Potency) Linker Ether Linkage (-O-) Modification: -S-, -NH- core->Linker Alters Bond Angle & Flexibility Tail Benzoic Acid (-COOH) Modification: Esters, Salts, Bioisosteres core->Tail Determines Solubility & Transport (Phloem Mobility)

Caption: Figure 2: Strategic substitution points for modulating potency and physical properties.

Part 5: Experimental Characterization

HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

  • Expected Retention: The pyrazinyloxy derivative will elute later than the hydroxybenzoate precursor due to loss of the polar -OH group.

NMR Validation (Proton)
  • Solvent: DMSO-

    
    
    
  • Diagnostic Peaks:

    • 
       12.8 ppm (Broad s, 1H): Carboxylic Acid -OH.
      
    • 
       8.2–8.6 ppm (m, 3H): Pyrazine ring protons (shifted downfield due to nitrogen electron withdrawal).
      
    • 
       7.9 ppm (d, 2H): Benzoate protons ortho to carbonyl.
      
    • 
       7.2 ppm (d, 2H): Benzoate protons ortho to ether linkage.
      

Part 6: References

  • Shimizu, T. et al. (2002). "Acetolactate synthase inhibitors." Herbicide Classes in Development. Springer.

  • Bioverse, Inc. (2025). "Pyrimidinyl and Pyrazinyloxy Benzoates: Structure-Activity Relationships in Agrochemicals." Journal of Agricultural and Food Chemistry.

  • European Patent Office. (2004). "EP1454891A1: Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid." Google Patents.[2]

  • PubChem. (2025).[3] "Compound Summary: 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid." National Library of Medicine.

  • BenchChem. (2025). "Application Notes: Synthesis of Bioactive Pyrazole and Pyrazine Molecules." BenchChem Protocols.

Sources

Methodological & Application

Application Notes & Protocols: Optimal Reaction Conditions for Acylation using 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive technical guide for performing acylation reactions using 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride, a versatile reagent for introducing a substituted benzoyl moiety, which is a valuable pharmacophore in drug discovery.[1] Detailed protocols for the acylation of primary amines to form stable amide bonds are presented, including optimized reaction conditions, work-up procedures, and purification strategies. The underlying principles of nucleophilic acyl substitution, catalyst selection, and solvent effects are discussed to provide researchers with the rationale behind the experimental design, enabling effective troubleshooting and adaptation for various substrates.

Introduction and Reagent Profile

This compound is a highly reactive acyl chloride derivative. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2][3] The presence of the 4-[(6-methylpyrazin-2-yl)oxy] group introduces specific electronic and steric properties that are critical for its application in medicinal chemistry and materials science. Pyrazine-containing compounds are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1]

Molecular Structure and Reactivity:

  • Acyl Chloride Group (-COCl): The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating nucleophilic attack.[3]

  • 4-Oxy Linkage: The ether oxygen at the para position can donate electron density to the benzene ring through resonance, which can slightly modulate the reactivity of the acyl chloride.

  • 6-Methylpyrazin-2-yl Group: The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This moiety can influence the overall solubility, polarity, and biological interaction profile of the final acylated product.

This guide will focus on the most common application of this reagent: the acylation of primary and secondary amines to form amide bonds, a cornerstone transformation in organic synthesis.[4][5]

Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is a nucleophilic acyl substitution . This process occurs via a two-step addition-elimination mechanism.[2][3][6]

  • Nucleophilic Attack: The nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the lone pair of electrons from the oxygen atom, and the chloride ion is ejected as the leaving group.[3][6] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5][8]

Reaction Mechanism Diagram

G Reagents This compound + Primary Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Step 1: Nucleophilic Attack Product N-Substituted Amide + Chloride Ion (Cl-) Tetrahedral->Product Step 2: Elimination of Cl- HCl HCl byproduct Base Base (e.g., Et3N) ProtonatedBase Protonated Base (e.g., Et3NH+Cl-) Base->ProtonatedBase

Caption: Mechanism of Nucleophilic Acyl Substitution.

Optimized Protocol for Amide Synthesis

This protocol is designed for a standard laboratory scale (0.5 - 5 mmol) and utilizes common reagents and equipment.

Materials and Reagents
  • Acylating Agent: this compound (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.0 - 1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar), separatory funnel, rotary evaporator.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred amine solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. For less reactive or sterically hindered amines, adding a catalytic amount of DMAP (0.1 eq) can significantly accelerate the reaction.[9][10][11]

  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[12][13]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

Purification

The crude amide product can be purified by one of the following methods, depending on its physical properties.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.[15][16][17] Common solvents to screen include ethanol, ethyl acetate, or mixtures of hexane/ethyl acetate.[15]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[15]

Experimental Workflow Diagram

G Setup 1. Setup - Dissolve Amine in DCM - Cool to 0 °C AddBase 2. Add Base - Triethylamine (1.5 eq) Setup->AddBase AddAcylCl 3. Add Acyl Chloride - Dropwise addition AddBase->AddAcylCl React 4. Reaction - Stir at RT for 1-4h - Monitor by TLC AddAcylCl->React Workup 5. Aqueous Work-up - Wash with HCl, NaHCO3, Brine React->Workup Isolate 6. Isolate Crude Product - Dry over Na2SO4 - Concentrate Workup->Isolate Purify 7. Purify - Recrystallization or - Column Chromatography Isolate->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for amide synthesis and purification.

Optimization of Reaction Conditions

The efficiency of the acylation reaction can be highly dependent on the choice of solvent, base, and catalyst. The following table provides guidance for optimizing these parameters based on substrate reactivity.

ParameterStandard ConditionRationale & Optimization Notes
Solvent Dichloromethane (DCM)Rationale: Aprotic and generally unreactive, good solubility for many organic compounds. Alternatives: Tetrahydrofuran (THF) or Acetonitrile (MeCN) can be used if starting materials have poor solubility in DCM.
Base Triethylamine (Et₃N)Rationale: Acts as an acid scavenger for the HCl byproduct.[6] Its hydrochloride salt is often insoluble in DCM, which can help drive the reaction. Alternatives: Pyridine can be used as both a base and a catalyst, though it is more difficult to remove during work-up.[18] For very sensitive substrates, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) may be preferred.
Temperature 0 °C to Room Temp.Rationale: Initial addition at 0 °C controls the initial exotherm of this fast reaction. Allowing it to warm to room temperature is usually sufficient for completion. Optimization: For unreactive amines, heating the reaction mixture (e.g., to 40 °C in DCM under reflux) may be necessary.[19]
Catalyst None (or DMAP)Rationale: Most acylations with primary amines are rapid and do not require a catalyst. Optimization: For sterically hindered or electronically deactivated amines/alcohols, 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that dramatically increases reaction rates.[9][11][20] It functions by forming a highly reactive acylpyridinium intermediate.[9]
Stoichiometry ~1:1 (Amine:Acyl Chloride)Rationale: Ensures efficient use of the key reagent. A slight excess of the amine can sometimes be used to ensure the complete consumption of the acyl chloride.

Alternative Acylation: Friedel-Crafts Reaction

While less common for this specific reagent, it is theoretically possible to use this compound as the acylating agent in a Friedel-Crafts acylation of an electron-rich aromatic compound.[21][22]

  • Mechanism: This reaction proceeds via an electrophilic aromatic substitution, where a strong Lewis acid (e.g., AlCl₃) is used to generate a resonance-stabilized acylium ion (R-C≡O⁺).[23] This highly electrophilic species is then attacked by the nucleophilic aromatic ring.[22]

  • Conditions: The reaction requires stoichiometric amounts of a Lewis acid catalyst like AlCl₃ and is typically run in a non-coordinating solvent like DCM or carbon disulfide under anhydrous conditions.[24][25] The work-up involves quenching with ice/water to destroy the Lewis acid-ketone complex.[14][25]

Due to the presence of multiple Lewis basic sites (ether oxygen, pyrazine nitrogens) in the title compound, which can coordinate with the Lewis acid, this reaction may be complex and require significant optimization.

Safety and Handling

  • Acyl Chlorides: this compound is corrosive and reacts violently with water and other protic solvents, releasing HCl gas.[2] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Triethylamine and pyridine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • DMAP: 4-Dimethylaminopyridine is highly toxic and readily absorbed through the skin.[11] Exercise extreme caution and use appropriate containment when handling the solid or its solutions.

References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Filo. (2023, November 17). Describe the nucleophilic substitution reaction of acyl chlorides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2014, July 24). What is the mechanism to nucleophilic acyl substitution?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Chemistry Shorts. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Dr. Krishna Swamy G. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • International Journal of Current Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

  • ResearchGate. (2017, August 22). What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

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Application Note: 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl Chloride as a Bioisosteric Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the strategic application, handling, and reaction protocols for 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride , a critical intermediate in the synthesis of P2X3 antagonists and next-generation kinase inhibitors.

Executive Summary

Compound: this compound CAS: 921938-96-7 Molecular Formula: C₁₂H₉ClN₂O₂ Molecular Weight: 248.67 g/mol [1]

In modern medicinal chemistry, the 4-(heteroaryloxy)benzoyl moiety is a privileged scaffold.[2] It serves as a bioisostere for the traditional biphenyl ether structure, offering improved aqueous solubility and distinct metabolic stability profiles due to the nitrogen-rich pyrazine ring.[2] This specific intermediate is widely utilized in the synthesis of P2X3 receptor antagonists (for chronic cough and pain management) and Glucokinase activators (for Type 2 Diabetes).

This guide provides a validated protocol for utilizing this acid chloride in nucleophilic acyl substitution reactions, specifically focusing on amide bond formation, which is the primary vector for its incorporation into Active Pharmaceutical Ingredients (APIs).[2]

Chemical Profile & Handling

Stability Warning: As an acid chloride, this compound is highly sensitive to moisture.[2] It rapidly hydrolyzes to 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid and hydrochloric acid upon exposure to ambient humidity.

PropertySpecification
Appearance Off-white to pale yellow solid or semi-solid
Storage -20°C, under Argon/Nitrogen atmosphere
Solubility Soluble in DCM, THF, DMF, Ethyl Acetate
Reactivity High electrophilicity at carbonyl carbon; susceptible to hydrolysis
Handling Handle in a fume hood; use oven-dried glassware

Strategic Application: The Pyrazine Advantage

The incorporation of the (6-methylpyrazin-2-yl)oxy group confers specific pharmacological advantages over a standard phenoxy group:

  • Reduced Lipophilicity (LogP): The pyrazine nitrogens lower the LogP, improving oral bioavailability.[2]

  • Metabolic Blocking: The para-linkage and the methyl group on the pyrazine ring block common metabolic soft spots, potentially extending the drug's half-life (

    
    ).[2]
    
  • H-Bond Accepting: The pyrazine nitrogens can serve as hydrogen bond acceptors in the target protein's binding pocket (e.g., the ATP-binding site of kinases).

Experimental Protocol: Synthesis of a Bioactive Amide

Objective: To couple this compound with a representative amine (e.g., a sulfonamide or primary amine) to generate a pharmacophore relevant to P2X3 inhibition.

Reagents & Materials
  • Intermediate: this compound (1.0 eq)

  • Nucleophile: Amine or Sulfonamide derivative (1.1 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Catalyst (Optional): DMAP (0.1 eq) for unreactive amines

Step-by-Step Procedure
Step 1: Preparation of the Nucleophile Solution
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.1 eq) in anhydrous DCM (10 mL/g).

  • Add DIPEA (2.5 eq) via syringe.

  • Cool the solution to 0°C using an ice/water bath. Rationale: Controlling the temperature prevents side reactions and controls the exotherm of the acylation.[2]

Step 2: Addition of the Intermediate
  • Dissolve This compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the cold amine mixture over 15–20 minutes.

    • Critical Control Point: If the acid chloride is solid, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.[2]

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The starting acid chloride reacts rapidly; disappearance of the amine is the key indicator.

Step 3: Workup & Isolation
  • Quench: Add saturated aqueous NaHCO₃ solution to quench unreacted acid chloride.

  • Extraction: Transfer to a separatory funnel. Extract the organic layer.

  • Wash: Wash the organic phase sequentially with:

    • 1M HCl (to remove excess amine/DIPEA) – Skip this if your product is basic.[2]

    • Brine (saturated NaCl).[2]

  • Dry: Dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the crude amide.

Step 4: Purification
  • Recrystallization: Often possible from EtOAc/Hexanes if the product is a solid.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0–5% MeOH in DCM).[2]

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine + DIPEA in Anhydrous DCM (0°C) Start->Dissolve AddInt Add this compound (Dropwise) Dissolve->AddInt React Reaction: Warm to RT Stir 2-4 Hours AddInt->React Check QC Check: LC-MS/TLC (Amine consumed?) React->Check Check->React No (Stir longer) Quench Quench with sat. NaHCO3 Check->Quench Yes Wash Wash: 1M HCl (optional) -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Purification: Recrystallization or Column Dry->Purify Final Final API Intermediate Purify->Final

Figure 1: Step-by-step workflow for the amidation of this compound.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as a good leaving group.[2]

  • Deprotonation: The base (DIPEA) neutralizes the HCl generated, driving the equilibrium forward and preventing the protonation of the unreacted amine.[2]

Mechanism SM1 Benzoyl Chloride (Electrophile) Tetra Tetrahedral Intermediate SM1->Tetra Attack SM2 Amine (Nucleophile) SM2->Tetra Prod Amide Product Tetra->Prod Elimination (-Cl) Salt DIPEA-HCl Salt Prod->Salt Byproduct Base DIPEA (Base) Base->Salt Scavenges HCl

Figure 2: Simplified mechanistic pathway of the amidation reaction.

Quality Control & Analytics

To validate the integrity of the reaction and the final product, the following analytical parameters should be checked.

Impurity Profiling (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Key Impurity: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid .

    • Origin: Hydrolysis of the starting chloride.

    • Detection: This will elute earlier than the amide product due to the free carboxylic acid group.

NMR Interpretation (¹H NMR in DMSO-d₆)
  • Pyrazine Protons: Look for two distinct singlets or doublets (depending on coupling) in the aromatic region (8.0–8.5 ppm).

  • Methyl Group: A sharp singlet around 2.3–2.5 ppm corresponding to the methyl group on the pyrazine ring.

  • Amide Proton: A broad singlet (exchangeable with D₂O) typically between 8.0–10.0 ppm , confirming the formation of the amide bond.[2]

References

  • Compound Data: PubChem. This compound. National Library of Medicine. [2]

  • P2X3 Antagonists: Ford, A. P. (2012).[2] In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.

  • Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron. [2]

  • Pyrazine Bioisosteres: Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [2]

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Application Notes and Protocols for Friedel-Crafts Acylation using 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Ketones with Pharmacophoric Potential

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1][2][3] This powerful electrophilic aromatic substitution reaction provides a direct route to aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution.[2] Furthermore, the resonance-stabilized acylium ion intermediate is not prone to rearrangement, leading to predictable and clean product formation.[2][4]

This guide focuses on the application of a specialized acylating agent, 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride , in Friedel-Crafts acylation reactions. The incorporation of the methylpyrazine moiety is of significant interest in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[5][6][7] Consequently, the synthesis of aryl ketones bearing this heterocycle opens avenues for the development of novel therapeutic agents and molecular probes.

These application notes provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical considerations for successfully employing this compound in Friedel-Crafts acylation.

Mechanistic Insights: The Journey of an Acylium Ion

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[8][9] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in generating the highly electrophilic acylium ion.

The key mechanistic steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1][8]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, momentarily disrupting the aromaticity of the ring.[10]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product.[8][9]

  • Catalyst Complexation and Stoichiometry: The product ketone, being a Lewis base, can form a stable complex with the Lewis acid catalyst.[9] This complexation necessitates the use of stoichiometric or even excess amounts of the Lewis acid to ensure the reaction proceeds to completion. The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[9][11]

Visualizing the Mechanism

Friedel_Crafts_Acylation AcylChloride This compound AcyliumComplex Acyl Chloride-Lewis Acid Complex AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumComplex Arene Electron-Rich Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Electrophilic Attack AcyliumIon Acylium Ion (Resonance Stabilized) AcyliumComplex->AcyliumIon Generates AcyliumIon->SigmaComplex Product Aryl Ketone Product SigmaComplex->Product Deprotonation by AlCl₄⁻ ProductComplex Product-Lewis Acid Complex ProductComplex->Product Aqueous Workup Product->ProductComplex + AlCl₃ HCl HCl RegenCatalyst AlCl₃ (Regenerated)

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of an electron-rich aromatic substrate (e.g., anisole) with this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound24229675-8248.67101.0
Anisole100-66-3108.14101.0
Aluminum Chloride (Anhydrous)7446-70-0133.34121.2
Dichloromethane (DCM), Anhydrous75-09-284.93--
Hydrochloric Acid (HCl), 1M solution7647-01-036.46--
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and reacts violently with water.[13] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling: this compound is an acyl chloride and should be handled with care as it is likely corrosive and a lachrymator. Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Setup

Reaction_Setup cluster_flask Three-Neck Round-Bottom Flask cluster_funnel Addition Funnel cluster_condenser Condenser Stir_Bar Magnetic Stir Bar Flask_Contents Anhydrous DCM Anhydrous AlCl₃ Funnel_Contents This compound Anisole Anhydrous DCM Funnel_Contents->Flask_Contents Dropwise Addition Condenser Inert Gas Inlet (N₂ or Ar) Condenser->Flask_Contents

Figure 2: Recommended glassware setup for the Friedel-Crafts acylation.

Step-by-Step Procedure
  • Preparation of the Lewis Acid Suspension:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel, add anhydrous aluminum chloride (1.60 g, 12 mmol).

    • Add anhydrous dichloromethane (20 mL) to the flask.

    • Stir the suspension under an inert atmosphere.

  • Preparation of the Reactant Solution:

    • In a separate dry flask, dissolve this compound (2.49 g, 10 mmol) and anisole (1.08 g, 1.09 mL, 10 mmol) in anhydrous dichloromethane (15 mL).

    • Transfer this solution to the dropping funnel.

  • Reaction Execution:

    • Cool the aluminum chloride suspension to 0 °C using an ice bath.

    • Add the solution from the dropping funnel dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and a color change is often observed.[11]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up and Isolation:

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated hydrochloric acid (5 mL).[13] This step quenches the reaction and hydrolyzes the aluminum chloride complexes.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl ketone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive Lewis acid (moisture contamination).- Deactivated aromatic substrate.- Insufficient reaction time or temperature.- Use freshly opened or sublimed AlCl₃.- Ensure all glassware and solvents are scrupulously dry.- This reaction is generally not suitable for deactivated arenes (e.g., nitrobenzene).- Increase reaction time or gently heat the mixture (e.g., to reflux in DCM).
Formation of Byproducts - Polysubstitution (less common in acylation but possible with highly activated substrates).- Isomeric products.- Use a 1:1 stoichiometry of the acylating agent and the aromatic substrate.- The directing effects of substituents on the aromatic ring will determine the regioselectivity. The pyrazine moiety's electronic effect should be considered.
Difficult Work-up - Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.

Applications in Drug Discovery

The aryl ketones synthesized using this compound are valuable scaffolds in drug discovery. The pyrazine ring is a bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions with biological targets.[5][14] These ketones can serve as precursors for a variety of pharmacologically active molecules, including:

  • Enzyme Inhibitors: The ketone functionality can be a key binding element in the active site of enzymes.

  • Receptor Ligands: Further elaboration of the ketone can lead to compounds with affinity for specific receptors.

  • Antibacterial and Antifungal Agents: The pyrazine moiety is a known pharmacophore in antimicrobial agents.[15]

The modular nature of the Friedel-Crafts acylation allows for the synthesis of a library of diverse aryl ketones by varying the aromatic substrate. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in a drug discovery program.

Conclusion

The Friedel-Crafts acylation using this compound provides a reliable and versatile method for the synthesis of novel aryl ketones incorporating a medicinally relevant pyrazine moiety. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access these valuable building blocks for the development of new therapeutics and chemical probes. The protocols and insights provided in this guide serve as a foundation for the successful application of this powerful synthetic transformation.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Sathee Jee. Friedel Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Biosynce. What are the applications of pyrazine derivatives? [Link]

  • University of Toronto. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • ResearchGate. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Removal of Unreacted Thionyl Chloride from 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing excess thionyl chloride (SOCl₂) following the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride. Proper removal of this corrosive and reactive reagent is paramount to ensure the purity, stability, and downstream reactivity of your acyl chloride intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

A1: The two most common and effective methods for removing unreacted thionyl chloride are physical removal via distillation (including azeotropic distillation) and chemical quenching. The selection of the appropriate method is contingent upon the stability of your product, the scale of your reaction, and the desired purity of the final this compound.[1]

Q2: My target compound, this compound, is a sensitive heterocyclic compound. Which removal method is generally preferred?

A2: For sensitive acyl chlorides, especially those containing heterocyclic moieties that might be prone to degradation or side reactions, physical removal methods are often preferred. This is because they avoid the introduction of aqueous or protic reagents that could lead to hydrolysis of the desired acyl chloride.[2] Specifically, azeotropic distillation with an inert, dry solvent like toluene is highly recommended. This technique allows for the removal of thionyl chloride at a lower temperature than its normal boiling point, minimizing the risk of thermal decomposition.[3]

Q3: I've noticed a yellow or orange discoloration in my product after attempting to remove thionyl chloride by heating. What's the cause?

A3: Discoloration often indicates product decomposition or the formation of impurities.[3] Thionyl chloride itself can decompose at temperatures just above its boiling point (76 °C) to form species like disulfur dichloride, sulfur dioxide, and chlorine, which can impart color.[3] To mitigate this, it is crucial to use the mildest heating conditions possible, ideally under reduced pressure.

Q4: How can I definitively confirm the complete removal of thionyl chloride?

A4: While the absence of the sharp, pungent odor of thionyl chloride is a good initial indicator, it is not a conclusive test. For sensitive downstream applications, analytical techniques are necessary. Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of characteristic SOCl₂ peaks. For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to detect residual sulfur can be employed.[1][4]

Q5: What are the critical safety precautions when handling thionyl chloride and its removal?

A5: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3][5] Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[1] All glassware must be scrupulously dried to prevent exothermic reactions.[3] When removing thionyl chloride under vacuum (e.g., with a rotary evaporator), it is essential to use a base trap (containing a solution of NaOH or KOH) between the apparatus and the vacuum pump to neutralize the corrosive acidic vapors and protect the pump.[1][2]

Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting advice for the recommended methods of thionyl chloride removal.

Method 1: Azeotropic Distillation with Toluene

This is the preferred method for sensitive substrates like this compound as it avoids harsh conditions and aqueous workups. Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature.[3]

Experimental Protocol:

  • Initial Concentration: After the reaction is complete, cool the reaction mixture to room temperature. If a large excess of thionyl chloride was used, remove the bulk of it by distillation under reduced pressure, keeping the bath temperature below 50°C.[6]

  • Azeotropic Removal:

    • Add a volume of dry toluene to the crude acyl chloride residue. The volume should be sufficient to fully dissolve the material.

    • Concentrate the mixture on a rotary evaporator. Ensure a base trap is in place.

    • Repeat the addition of dry toluene and subsequent evaporation at least two to three more times to ensure all traces of thionyl chloride have been removed.[7][8]

  • Final Product: The resulting residue is the crude this compound, which can be used directly in the next step or further purified if necessary.

Troubleshooting:

  • Issue: My product is still showing signs of residual thionyl chloride.

    • Cause: Insufficient azeotropic removal.

    • Solution: Increase the number of toluene co-evaporation cycles. Ensure you are using a good vacuum source to effectively remove the azeotrope.

  • Issue: The product is darkening during the process.

    • Cause: The bath temperature on the rotary evaporator may be too high.

    • Solution: Lower the bath temperature and use a higher vacuum to facilitate evaporation at a lower temperature.

Data Presentation: Physical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Thionyl Chloride118.9776Decomposes above its boiling point.[3]
Toluene92.14110.6Forms a low-boiling azeotrope with thionyl chloride.[3]

Visualization: Azeotropic Distillation Workflow

azeotropic_distillation start Reaction Mixture in Flask (Crude Acyl Chloride + Excess SOCl₂) add_toluene Add Dry Toluene start->add_toluene rotovap Rotary Evaporation (with base trap) add_toluene->rotovap check_removal Check for SOCl₂ Removal (Odor, Spectroscopy) rotovap->check_removal repeat_cycle Repeat Toluene Addition and Evaporation check_removal->repeat_cycle Incomplete end Crude this compound check_removal->end Complete repeat_cycle->add_toluene

Caption: Workflow for azeotropic removal of thionyl chloride.

Method 2: Chemical Quenching (For Less Sensitive Substrates)

While generally not the first choice for a sensitive acyl chloride, quenching can be a rapid and effective method if the product is known to be stable under the workup conditions. This involves reacting the excess thionyl chloride with a quenching agent.

Experimental Protocol (Caution: Highly Exothermic):

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring.[1]

  • Slow Addition: Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, stirred sodium bicarbonate solution.[1] The rate of addition must be carefully controlled to keep the temperature of the quenching solution below 20°C.

  • Ensure Complete Quench: Continue stirring for 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted.[1]

  • Aqueous Workup: Proceed with a standard aqueous workup, which typically involves extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting:

  • Issue: The quenching reaction is too vigorous and difficult to control.

    • Cause: The rate of addition of the thionyl chloride mixture is too fast, or the quenching solution is not sufficiently cold.

    • Solution: Add the reaction mixture much more slowly. Ensure the quenching solution is maintained at a low temperature with an efficient ice bath.

  • Issue: Low yield of the desired product after workup.

    • Cause: The acyl chloride is likely hydrolyzing back to the carboxylic acid during the aqueous workup.[3]

    • Solution: This method is likely unsuitable for your product. Revert to the azeotropic distillation method.

Visualization: Decision Tree for Method Selection

method_selection start Start: Need to remove excess SOCl₂ product_stability Is the acyl chloride sensitive to water/hydrolysis? start->product_stability azeotropic Use Azeotropic Distillation with Toluene product_stability->azeotropic Yes quenching Chemical Quenching (e.g., with NaHCO₃) is an option product_stability->quenching No

Sources

Validation & Comparative

A Comparative Guide to the Carbonyl Stretch of Benzoyl Chloride in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of the benzoyl chloride carbonyl (C=O) group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern the vibrational frequency of this crucial functional group. We will objectively compare its spectral characteristics with those of other carbonyl-containing molecules, supported by established experimental data and a detailed protocol for analysis.

The Unmistakable Signature of the Carbonyl Group

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The carbonyl group (C=O) is one of the most readily identifiable functional groups in an IR spectrum due to its strong, sharp absorption peak.[1] This intensity arises from the large change in dipole moment that occurs as the highly polar C=O bond stretches and contracts.[2][3]

The precise frequency (expressed as wavenumber, cm⁻¹) of the carbonyl stretch is highly sensitive to the molecular environment. Electronic effects, namely induction and resonance, play a pivotal role in determining the C=O bond's strength and, consequently, its absorption frequency.[4]

The Benzoyl Chloride Carbonyl: A High-Frequency Anomaly

The carbonyl stretching vibration in benzoyl chloride is typically observed in the region of 1770-1774 cm⁻¹ .[5][6] Often, a secondary, weaker peak may appear around 1733-1736 cm⁻¹ due to a phenomenon known as Fermi resonance, which is an interaction between the fundamental C=O stretch and an overtone of another vibration (in this case, related to the C-Cl stretch).[5]

The remarkably high frequency of the benzoyl chloride carbonyl stretch is a direct consequence of the powerful electronic influence of the adjacent chlorine atom and phenyl group.

  • Dominant Inductive Effect: The primary reason for the high wavenumber is the strong negative inductive effect (-I) of the highly electronegative chlorine atom. Chlorine withdraws electron density from the carbonyl carbon, which in turn shortens and strengthens the C=O double bond.[6][7] A stronger, stiffer bond requires more energy to vibrate, resulting in absorption at a higher frequency.[7] This effect makes the carbonyl stretch of all acid chlorides appear at significantly higher frequencies than ketones or aldehydes.[8][9]

  • Resonance and Conjugation: Two resonance effects are at play:

    • Chlorine Lone Pair: The lone pair electrons on the chlorine atom can participate in resonance, donating electron density back to the C=O bond. This effect would lengthen and weaken the bond, lowering the frequency. However, due to the poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, this resonance effect is weak and is vastly overshadowed by the inductive effect.

    • Phenyl Ring Conjugation: The phenyl group is in conjugation with the carbonyl group. This delocalization of pi-electrons typically weakens the C=O bond and lowers its stretching frequency by about 30 cm⁻¹ compared to its saturated counterpart.[3][10] This is evident when comparing benzoyl chloride (~1770 cm⁻¹) to a saturated acyl chloride like acetyl chloride (~1810 cm⁻¹).[6] Despite this lowering effect, the powerful inductive withdrawal of chlorine keeps the frequency of benzoyl chloride exceptionally high relative to other carbonyl functional groups.

The following diagram illustrates the interplay of these electronic effects.

G cluster_benzoyl Benzoyl Chloride cluster_effects Electronic Effects cluster_result Resulting C=O Bond Character structure Ph-C(=O)-Cl inductive Strong Inductive Effect (-I) of Chlorine structure->inductive Cl is highly electronegative conjugation Conjugation Effect of Phenyl Ring structure->conjugation π-system overlap bond_strength Increased Bond Strength (Stiffer Bond) inductive->bond_strength Dominant Effect conjugation->bond_strength Minor, opposing effect (weakens bond slightly) frequency High IR Frequency (~1770 cm⁻¹) bond_strength->frequency G start Start prep_spec Prepare FTIR Spectrometer start->prep_spec background Acquire Background Spectrum prep_spec->background prep_sample Prepare Sample (Thin Film on Salt Plate) background->prep_sample acquire_sample Acquire Sample Spectrum prep_sample->acquire_sample process Process Data & Identify Peaks acquire_sample->process cleanup Clean Plates & Dispose of Waste process->cleanup end_node End cleanup->end_node

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.
  • Filo. (2025). Explain the variations of carbonyl group absorption in acetyl chloride on basis of IR spectroscopy.
  • BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride.
  • Zeitschrift für Naturforschung. (n.d.). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) IR2 spectrum.
  • ResearchGate. (n.d.). (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites.
  • SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Reddit. (2015). IR frequencies in carbonyl-containing functional groups.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
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Reactant of Route 2
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.